molecular formula C13H10N4O3S B8043361 N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide

N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide

Cat. No.: B8043361
M. Wt: 302.31 g/mol
InChI Key: WMHSFLCKBMFEMI-UHFFFAOYSA-N
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Description

N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzotriazinone core attached to a benzenesulfonamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of sulfonyl chloride with an amine under basic conditions . Another approach utilizes 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct for the direct synthesis of the targeted sulfonamides . These reactions are typically performed at room temperature under mild conditions, making the process efficient and cost-effective.

Chemical Reactions Analysis

N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrous acid for cyclization and sulfanilic acid for amide formation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization with nitrous acid leads to the formation of 4-(4-oxobenzo[1,2,3]triazin-3(4)-yl)benzenesulfonic acid .

Mechanism of Action

The mechanism of action of N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. As an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, preventing the conversion of starch and disaccharides to glucose . This inhibition helps control blood sugar levels in patients with diabetes mellitus. The compound’s structure-activity relationship has been analyzed through molecular docking studies, providing insights into its binding affinity and inhibitory potency .

Comparison with Similar Compounds

N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide can be compared with other similar compounds, such as 1,2,3-benzotriazin-4(3H)-one derivatives and sulfonamide-based α-glucosidase inhibitors . These compounds share structural similarities but differ in their substituents and biological activities. For example, 1,2,3-benzotriazin-4(3H)-one derivatives have been studied for their anti-inflammatory and anti-diabetic properties . The unique combination of the benzotriazinone core and the benzenesulfonamide group in this compound contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-13-11-8-4-5-9-12(11)14-15-17(13)16-21(19,20)10-6-2-1-3-7-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSFLCKBMFEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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